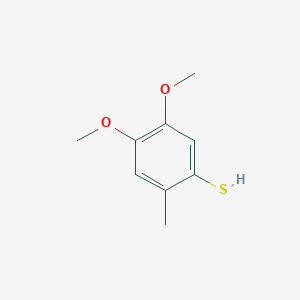

4,5-Dimethoxy-2-methylbenzene-1-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,5-Dimethoxy-2-methylbenzene-1-thiol” is a chemical compound with the molecular formula C9H12O2S . Its molecular weight is 184.26 .

Molecular Structure Analysis

The molecular structure of “4,5-Dimethoxy-2-methylbenzene-1-thiol” is represented by the InChI code: 1S/C9H12O2S/c1-6-4-7(10-2)8(11-3)5-9(6)12/h4-5,12H,1-3H3 .Wissenschaftliche Forschungsanwendungen

Oxidative and Bromination Reactions

4,5-Dimethoxy-2-methylbenzene-1-thiol, similar to its related compounds, has been studied in various oxidation and bromination reactions. For instance, Kim et al. (2001) explored the facile oxidation of fused 1,4-dimethoxybenzenes, demonstrating controlled bromination or oxidative demethylation reactions (Kim, Choi, Lee, & Chi, 2001). This indicates the chemical's potential in fine-tuning organic synthesis processes.

Chromatographic Applications

McLellan and Thornalley (1992) described the synthesis and use of 1,2-diamino-4,5-dimethoxybenzene derivatives, closely related to 4,5-dimethoxy-2-methylbenzene-1-thiol, in chromatography for the fluorimetric assay of methylglyoxal (McLellan & Thornalley, 1992). This highlights its role in analytical chemistry, particularly in the detection and quantification of specific compounds.

Synthesis of Derivatives and Biologically Active Compounds

Research also focuses on synthesizing various derivatives of 4,5-dimethoxy-2-methylbenzene-1-thiol and their biological activities. Imakura et al. (1994) explored the regioselective cleavage of aromatic methylenedioxy rings to synthesize phenothiazine analogs, evaluating their Ca2+ antagonistic activities (Imakura et al., 1994). Such studies are vital for developing new pharmaceuticals and understanding molecular interactions in biological systems.

Applications in Molecular Electronics and Organic Devices

The compound's derivatives have been used to tune the hole injection barrier in molecular electronics and organic devices. Chen et al. (2006) utilized functionalized aromatic thiols, structurally similar to 4,5-dimethoxy-2-methylbenzene-1-thiol, to significantly reduce the hole injection barrier in organic field-effect transistors and organic solar cells (Chen et al., 2006). This showcases its potential in advancing technology in organic electronics.

Role in Peptide Synthesis

The compound and its derivatives find application in peptide synthesis. Kawakami, Akaji, and Aimoto (2001) demonstrated its use in mediating peptide bond formation, providing a method for synthesizing peptides using recombinant proteins (Kawakami, Akaji, & Aimoto, 2001). This is crucial for biochemical and pharmacological research.

Reductive Electrophilic Substitution in Synthesis

Azzena, Melloni, and Pisano (1993) explored the reductive electrophilic substitution of pyrogallol derivatives, using materials structurally related to 4,5-dimethoxy-2-methylbenzene-1-thiol, for synthesizing various phenols (Azzena, Melloni, & Pisano, 1993). This highlights its utility in organic synthesis, particularly in the creation of complex organic molecules.

Wirkmechanismus

Target of Action

Similar compounds are known to interact with benzylic positions .

Mode of Action

Compounds with similar structures are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the interaction of the compound with its targets, resulting in changes to the molecular structure.

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests it may influence pathways involving benzylic compounds .

Pharmacokinetics

The compound’s molecular weight is 18426 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound’s potential to undergo reactions at the benzylic position suggests it may influence the structure and function of molecules and cells in which these compounds are involved .

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2-methylbenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-6-4-7(10-2)8(11-3)5-9(6)12/h4-5,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZVSNQMNFGKEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxy-2-methylbenzene-1-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/no-structure.png)

![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)

![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)

![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)

![Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate](/img/structure/B2354937.png)